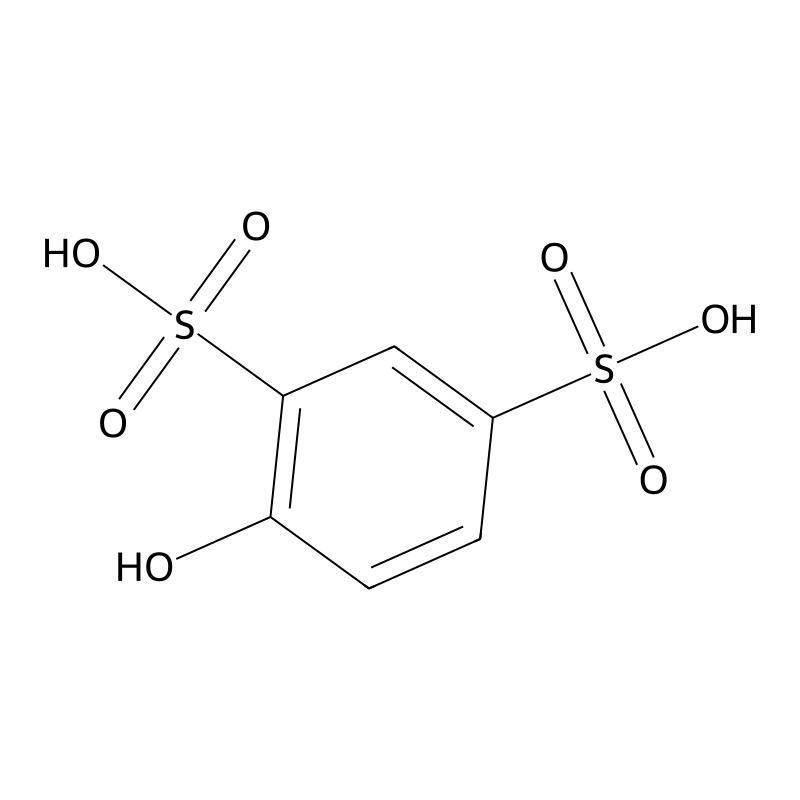

Phenoldisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

- Determination of Oxides of Nitrogen: Phenoldisulfonic acid serves as a crucial reagent in the Griess assay, a colorimetric method for measuring nitrite and nitrate concentrations in various environmental samples like water and soil [1]. The acid forms a colored product (diazo compound) when reacting with the nitrite ions, allowing for its quantification through spectrophotometry [1].([1] Determination of the Oxides of Nitrogen by the Phenoldisulfonic Acid Method in Air )

Organic Synthesis

Sulfonation Reactions

Phenoldisulfonic acid acts as a mild sulfonating agent, introducing sulfonic acid groups (-SO3H) onto organic molecules. This modification enhances their water solubility and acidity, making them valuable in various applications [2]. For example, it can be used to sulfonate aromatic rings in pharmaceuticals or dyes [2].([2] Comprehensive Organic Functional Group Transformations II: Volume 2 [by Jie Jack Li])

Brønsted-Lowry Acid Catalysis

Due to its acidic nature, phenoldisulfonic acid can act as a Brønsted-Lowry acid catalyst in various organic reactions. It can accelerate the rate of reactions like condensation, dehydration, and rearrangements by protonating starting materials [3].([3] Bronsted-Lowry Acids and Bases )

Material Science

- Synthesis of Ionic Liquids: Phenoldisulfonic acid can be employed as a precursor in the synthesis of ionic liquids, a class of molten salts with unique properties like high thermal stability and wide liquid range. These liquids find applications in electrochemistry, catalysis, and separation processes [4].([4] Ionic Liquids: From Knowledge to Application [by Roger D. Rogers and Adam P. Abbot])

Phenoldisulfonic acid, known chemically as 4-hydroxy-1,3-benzenedisulfonic acid, is a sulfonated derivative of phenol with the molecular formula and a molecular weight of approximately 254.24 g/mol. This compound appears as a yellow to brown liquid and has a melting point exceeding 99.85°C. It is soluble in water and exhibits strong acidic properties, with a predicted pKa of -1.13±0.45 .

Phenoldisulfonic acid is primarily used in the synthesis of dyes and pigments, serving as an intermediate in various chemical processes. Its structure includes two sulfonic acid groups attached to a benzene ring, which significantly influences its reactivity and applications .

Phenoldisulfonic acid is a corrosive and irritant compound. Direct contact with skin or eyes can cause severe burns. Inhalation of its dust or mist can irritate the respiratory tract.

- Safety Precautions: When handling phenoldisulfonic acid, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Hydrolysis: It can be synthesized by hydrolyzing dichloride derivatives using ethyl alcohol or water .

- Nitration and Reduction: This compound can undergo nitration followed by reduction to yield 5-amino-4-hydroxy-1,3-benzenedisulfonic acid, which has applications in dye manufacturing .

- Rearrangement: It facilitates the rearrangement of cumene hydroperoxide in the Hock-Lang phenol process, which is significant in industrial phenol production .

Phenoldisulfonic acid can be synthesized through several methods:

- Hydrolysis of Dichlorides: The most common method involves hydrolyzing dichloride compounds with ethyl alcohol and water.

- Sulfonation of Phenol: Heating phenol with concentrated sulfuric acid can yield various sulfonated phenols, including phenoldisulfonic acid as a byproduct .

- Nitration: Nitration followed by reduction can convert phenoldisulfonic acid into more complex amino derivatives .

Phenoldisulfonic acid stands out due to its dual sulfonic acid groups that enhance its reactivity compared to other similar compounds. Its specific applications in dye synthesis and analytical chemistry further highlight its unique utility within this class of compounds .

Research into the interactions of phenoldisulfonic acid primarily focuses on its role as a reagent for nitrate detection. Studies have shown that it forms stable complexes with nitrate ions, allowing for sensitive photometric analysis. This interaction is essential for environmental monitoring and assessing water quality .

Early Development of the Phenoldisulfonic Acid Method for Nitrate Quantification

The origins of the phenoldisulfonic acid method for nitrate determination trace back to the early 20th century through pioneering research conducted by Emile Monnin Chamot and David S. Pratt at Cornell University. Their seminal publication in the Journal of the American Chemical Society in 1910, titled "A STUDY OF THE PHENOLSULPHONIC ACID METHOD FOR THE DETERMINATION OF NITRATES IN WATER," established the foundational methodology that would influence environmental analysis for generations to come. This groundbreaking work meticulously characterized the yellow compound formed during the reaction between nitrates and phenoldisulfonic acid, which became the cornerstone for colorimetric nitrate quantification.

The original Chamot and Pratt methodology involved a precise sequence of analytical steps. Water samples were carefully evaporated to dryness, followed by treatment with phenoldisulfonic acid reagent, which reacted with any nitrate present to form a distinctive yellow nitro derivative. The subsequent addition of an alkaline solution intensified this yellow coloration, allowing for comparative quantification against standard solutions. This approach represented a significant advancement in water quality assessment during an era when instrumental analysis was in its infancy.

The analytical principles established by Chamot and Pratt demonstrated remarkable durability, with their fundamental chemistry remaining relevant despite technological evolution. Their methodology addressed a critical need for reliable nitrate quantification in environmental samples at a time when water quality monitoring was becoming increasingly important due to growing concerns about agricultural runoff and industrial contamination. The visual colorimetric approach they developed provided accessible analytical capabilities to laboratories without sophisticated instrumentation.

Evolution of Photometric and Spectrophotometric Adaptations (1900s–Present)

The evolution of the phenoldisulfonic acid method closely paralleled developments in analytical instrumentation throughout the 20th century. The initial reliance on visual color comparison gave way to increasingly sophisticated photometric and spectrophotometric techniques, enhancing both precision and objectivity in nitrate quantification.

A milestone in this methodological progression appeared in 1950 with the publication "Phenoldisulfonic Acid Method of Determining Nitrate in Water. Photometric Study" in Analytical Chemistry. This comprehensive investigation systematically explored the photometric aspects of the method, establishing optimal wavelengths, reaction parameters, and analytical conditions that significantly improved precision. The researchers demonstrated that proper control of reaction conditions and standardized photometric measurement could overcome many limitations of the original visual comparison approach.

Further refinements emerged through the work of researchers adapting the method for specialized applications. A notable contribution came in the Journal of the Science of Food and Agriculture in 1950, detailing "A modified phenoldisulphonic acid method for determining nitrates in soil extracts". This adaptation innovatively conducted the nitration process in aqueous solution rather than after evaporation to dryness, and implemented photoelectric measurement of color intensity, expanding the method's applicability to complex soil matrices with improved efficiency.

The challenges of applying phenoldisulfonic acid to different sample types led to continuous methodological improvements. J.M. Komarmy and colleagues published findings in Analytica Chimica Acta (1952) addressing "Quantitative photometric analysis of high nitrate containing solids as applied to phenoldisulfonic acid method," extending the technique's utility to concentrated samples through appropriate dilution protocols and modified reaction conditions.

By the 1960s, researchers focused on addressing specific analytical interferences, particularly those caused by chloride ions. This problem was systematically explored in publications like "CHLORIDE INTERFERENCE IN NITRATE NITROGEN DETERMINATION" (1970), which developed pretreatment approaches to minimize such interference through precipitating agents or alternative extraction methods.

The transition to modern spectrophotometry brought further improvements in sensitivity and precision. Standardization of analytical wavelengths (typically 410 nm) and careful control of reaction time, temperature, and reagent concentrations enhanced method performance. Advanced spectrophotometric equipment allowed for more precise absorbance measurements, expanding the practical detection limits of the method.

Role in Standardization of Environmental Monitoring Protocols (EPA, ASTM)

The incorporation of the phenoldisulfonic acid method into standardized protocols by regulatory agencies and standards organizations worldwide solidified its status as a reference technique for environmental monitoring. This standardization process ensured analytical consistency across laboratories and established clear guidance for quality control and method performance.

The United States Environmental Protection Agency (EPA) formalized the method as EPA Method 7, specifically designed for determining nitrogen oxides in stationary source emissions. The EPA protocol provided detailed specifications for reagent preparation, stating: "Dissolve 25 g of pure white phenol solid in 150 ml concentrated sulfuric acid on a steam bath. Cool, add 75 ml fuming sulfuric acid (15 to 18% SO₃) and heat on the steam bath at 100°C for 2 hours". This standardization included precise guidance on sampling, sample preparation, analytical procedure, and calculation methods to ensure reproducible results across different laboratories.

Simultaneously, the American Society for Testing and Materials (ASTM) developed ASTM D1608-98, "Standard Test Method for Oxides of Nitrogen in Gaseous Combustion Products (Phenol-Disulfonic Acid Procedures)". This comprehensive standard specified the method's application for determining total oxides of nitrogen (excluding nitrous oxide) in gaseous effluents from combustion and nitrogen oxidation processes. ASTM D1608-98 established the method's applicability for concentrations ranging from 5 ppm to several thousand parts per million by volume, addressing the needs of industrial emission monitoring.

International adoption further demonstrated the method's global significance. The Chinese Ministry of Environmental Protection incorporated the technique as national standard GB 7480-87, "Water quality-Determination of nitrate-Spectrophotometric method with phenol disulfonic acid". This standard specifically addressed nitrate determination in drinking water, groundwater, and clean water sources, with a defined concentration range of 0.02–2.0 mg/L nitrate-nitrogen. The standard's detailed procedural specifications ensured consistent application across diverse environmental monitoring programs in China.

Nitration Pathways in Aromatic Sulfonic Acid Systems

Nitration of phenoldisulfonic acid proceeds via electrophilic aromatic substitution, with the nitronium ion ($$ \text{NO}_2^+ $$) acting as the primary electrophile. The reaction mechanism involves two competing pathways: direct nitration of the aromatic ring and substitution of sulfonic groups by nitro groups [1] [4].

In direct nitration, the electron-withdrawing sulfonic groups deactivate the ring, directing nitro groups to the remaining unsubstituted positions. For example, nitration of phenol-2,4-disulfonic acid at 95°C with 63% nitric acid yields 6-nitrophenol-2,4-disulfonic acid as the primary intermediate [1]. Concurrently, sulfonic groups may be replaced by nitro groups under acidic conditions, forming nitro derivatives such as 2,4-dinitrophenol from 2-nitrophenol-4-sulfonic acid [1].

Table 1: Nitration Products of Phenoldisulfonic Acid at 95°C

| Reaction Time | Major Products Detected |

|---|---|

| 5 minutes | 2-Nitrophenol-4-sulfonic acid, 2,6-Dinitrophenol-4-sulfonic acid |

| 2 hours | 2,4-Dinitrophenol, Picric acid |

| 12 hours | Picric acid (dominant) |

The nitronium ion is generated via protonation of nitric acid by sulfuric acid:

$$

\text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{HSO}4^- + \text{H}2\text{O}

$$

This step is critical for activating the electrophile in aromatic nitration [2] [4].

Acid-Catalyzed Rearrangement Mechanisms in Heterogeneous Media

Phenoldisulfonic acid undergoes acid-catalyzed rearrangements in heterogeneous media, particularly under elevated temperatures. For instance, o-phenolsulfonic acid isomerizes to p-phenolsulfonic acid at 60°C, a process mediated by protonation of the sulfonic group [1]. This rearrangement complicates nitration pathways, as multiple isomers may coexist during reactions.

In the presence of 63% nitric acid, phenol-2,4-disulfonic acid rearranges to form intermediates such as 6-nitrophenol-2,4-disulfonic acid. However, incomplete rearrangement leads to mixed products, including nitrophenol monosulfonic acids and free nitrophenols [1]. The mechanism involves:

- Protonation of sulfonic groups, enhancing their leaving ability.

- Formation of a Wheland intermediate after electrophilic attack.

- Deprotonation to restore aromaticity, yielding rearranged products [3] [4].

Kinetic Modeling of Nitro Derivative Formation Under Variable pH Conditions

The kinetics of nitro derivative formation are highly pH-dependent. At 95°C, nitration of phenoldisulfonic acid follows pseudo-first-order kinetics, with rate constants influenced by the concentration of $$ \text{NO}_2^+ $$ and the stability of sulfonic intermediates [1].

Table 2: Rate Constants for Nitro Derivative Formation at pH 1–3

| pH | Rate Constant ($$ k $$, hr$$^{-1} $$) | Dominant Pathway |

|---|---|---|

| 1.0 | 0.45 | Sulfonic group substitution |

| 2.0 | 0.32 | Direct nitration |

| 3.0 | 0.18 | Hydrolysis of intermediates |

Under highly acidic conditions (pH < 1), sulfonic group substitution dominates due to enhanced electrophilicity of the nitronium ion. At pH > 2, hydrolysis of nitrophenolsulfonic acids becomes significant, reducing nitro derivative yields [1]. The rate law for picric acid formation from 2,4-dinitrophenol-4-sulfonic acid is expressed as:

$$

\text{Rate} = k[\text{Dinitrophenol sulfonic acid}][\text{H}^+]

$$

where $$ k $$ increases exponentially with temperature [1].

The phenoldisulfonic acid method serves as a fundamental analytical technique for nitrate quantification in aquatic environments, offering reliable performance across diverse water matrices. The method demonstrates exceptional sensitivity with a detection range of 0.02-2.0 mg/L, making it particularly suitable for monitoring nitrate levels in drinking water, groundwater, and clean water systems [1] [2]. The analytical principle relies on the spectrophotometric measurement of the yellow-colored complex formed between nitrates and phenoldisulfonic acid, with maximum absorption occurring at 410 nm [3] [4].

The method exhibits excellent precision characteristics, with reported standard deviations of ±1% for synthetic samples and ±5% for environmental samples [6]. The linear response follows Beer's law throughout the concentration range of 0.02-12 mg/L, ensuring accurate quantification across environmentally relevant nitrate concentrations [2] [7]. Analysis time typically ranges from 60-90 minutes, including sample preparation, evaporation, and color development phases [1] [8].

| Parameter | Phenoldisulfonic Acid Method | Standard Conditions |

|---|---|---|

| Detection Range (mg/L) | 0.02-2.0 | Drinking water, groundwater, clean water |

| Wavelength (nm) | 410 | Maximum absorption at 410 nm |

| Precision (±%) | ±1-5 | Synthetic samples: ±1%, Environmental: ±5% |

| Detection Limit (mg/L) | 0.02 | Suitable for low-level detection |

| Linear Range (mg/L) | 0.02-12 | Linear response follows Beer's law |

| Recovery Rate (%) | 95-105 | Good recovery in most matrices |

| Analysis Time (min) | 60-90 | Including evaporation and color development |

| Sample Volume (mL) | 25-100 | Larger volumes for low concentrations |

Interference Mitigation Strategies for Chloride and Organic Matter

The phenoldisulfonic acid method faces significant analytical challenges from various interfering substances commonly present in aquatic systems. Chloride ions represent one of the most problematic interferences, as they react with nitric acid during the analytical process, leading to substantial losses in nitrate recovery [2] [9]. The interference mechanism involves the formation of chlorine gas when chloride ions encounter the strong acidic conditions required for the phenoldisulfonic acid reaction.

Silver sulfate precipitation has emerged as the most effective strategy for chloride removal, providing excellent elimination of chloride interference [10] [11]. The procedure involves treating the sample with an equivalent amount of silver sulfate, followed by coagulation of the silver chloride precipitate through heating and subsequent filtration or centrifugation [2]. Research has demonstrated that complete chloride removal can be achieved by allowing the treated sample to stand overnight, ensuring thorough precipitation [2].

Organic matter presents another significant challenge, as it undergoes charring when exposed to the concentrated sulfuric acid in the phenoldisulfonic acid reagent [12]. This charring reaction produces colored compounds that interfere with the spectrophotometric determination at 410 nm. The interference becomes particularly pronounced in soils containing substantial organic matter, where the strong sulfuric acid chars the organic components, making it exceedingly difficult to match the tints from soil extracts with standard nitrate solutions [12].

Multiple strategies have been developed to address organic matter interference. Activated charcoal treatment effectively removes soluble organic compounds that could interfere with the analysis [11]. Aluminum hydroxide treatment serves a dual purpose, both decolorizing samples and co-precipitating colored organic compounds [11]. The procedure involves stirring the sample with aluminum hydroxide suspension, allowing it to stand for one minute, and then filtering to remove the precipitated materials [2].

| Interfering Substance | Interference Mechanism | Mitigation Strategy | Effectiveness |

|---|---|---|---|

| Chloride ions | Reaction with nitric acid during analysis | Silver sulfate precipitation | Excellent removal |

| Organic matter | Charring by sulfuric acid, color interference | Activated charcoal treatment, aluminum hydroxide | Good for most organic compounds |

| Nitrite | Conversion to nitrate, analytical overlap | Sulfamic acid treatment, separate determination | Quantitative removal |

| Suspended solids | Light scattering, filtration issues | Filtration, sedimentation | Good physical separation |

| Colored substances | Spectrophotometric interference | Decolorization with aluminum hydroxide | Effective color removal |

| Carbonate/Bicarbonate | pH buffering effects | Copper sulfate extraction | Reduces interference significantly |

| Heavy metals | Precipitation, catalytic effects | Specific masking agents | Variable effectiveness |

| Ammonium | Minimal interference reported | No treatment required | No interference observed |

Nitrite interference requires special attention, as it can be converted to nitrate during the analysis, leading to overestimation of nitrate concentrations. The recommended approach involves treating the sample with sulfamic acid, which rapidly and quantitatively decomposes nitrite according to the reaction: NH₂SO₃H + HNO₂ → N₂ + H₂SO₄ + H₂O [13]. This treatment effectively eliminates nitrite interference while preserving the nitrate content for accurate determination.

Method Validation Against Ion Chromatography and Brucine-Based Approaches

Comprehensive validation studies have evaluated the phenoldisulfonic acid method against established analytical techniques, including ion chromatography and brucine-based approaches. These comparative studies provide essential insights into the method's reliability, accuracy, and practical applicability in routine environmental monitoring [14] [15].

Ion chromatography represents the gold standard for nitrate analysis, offering superior precision with relative standard deviations of 2-3% and excellent accuracy of 98-102% [16] [17]. The technique provides rapid analysis times of 15-20 minutes with minimal sample preparation requirements and low interference susceptibility [17]. However, ion chromatography requires expensive instrumentation and skilled operators, limiting its accessibility for routine monitoring in many laboratories.

The brucine method, approved by the United States Environmental Protection Agency as Method 352.1, offers an alternative colorimetric approach for nitrate determination [15]. When water samples containing nitrate are treated with brucine in sulfuric acid, a yellow solution develops with absorbance measured at 410 nm [15]. Comparative studies have shown that the brucine method exhibits moderate precision with relative standard deviations of 5-10% and accuracy ranges of 90-110% [14] [18].

Extensive collaborative studies involving fifty-six biochemical oxygen demand samples analyzed for nitrate content using both brucine sulfate and phenoldisulfonic acid methods revealed important performance characteristics [14]. Ten samples with nitrate concentrations below 0.35 ppm demonstrated reproducibility within ±0.1 ppm nitrate for nine samples, with one sample showing ±0.2 ppm nitrate variation, representing approximately 20% reproducibility at these low concentrations [14].

| Method | Precision (RSD %) | Accuracy (%) | Detection Limit (mg/L) | Analysis Time (min) | Sample Preparation | Interference Susceptibility |

|---|---|---|---|---|---|---|

| Phenoldisulfonic Acid | 1-5 | 95-105 | 0.02 | 60-90 | Evaporation required | Moderate to high |

| Ion Chromatography | 2-3 | 98-102 | 0.01 | 15-20 | Minimal preparation | Low |

| Brucine Method | 5-10 | 90-110 | 0.05 | 30-45 | Heating required | Moderate |

| Cadmium Reduction | 3-7 | 92-108 | 0.02 | 20-30 | Column preparation | Low to moderate |

| UV Spectrophotometry | 2-4 | 95-105 | 0.1 | 10-15 | Simple dilution | Moderate |

The phenoldisulfonic acid method demonstrates competitive performance with precision values of 1-5% relative standard deviation and accuracy of 95-105% [6] [19]. The method's detection limit of 0.02 mg/L makes it suitable for environmental monitoring applications where low-level nitrate detection is required [1]. However, the method requires longer analysis times of 60-90 minutes due to the necessary evaporation step and the time required for complete color development [2].

Statistical analysis of collaborative testing data revealed that the phenoldisulfonic acid method exhibits an estimated repeatability standard deviation of 1.893% of the test result value and a reproducibility standard deviation of 7.110% of the test result value [19]. These precision characteristics demonstrate the method's reliability for routine environmental monitoring applications.

Soil Nitrate Profiling for Agricultural Optimization

The phenoldisulfonic acid method plays a crucial role in soil nitrate profiling for agricultural optimization, providing essential information for nitrogen fertilizer management and crop yield prediction. The method's application in soil analysis requires careful consideration of extraction procedures, soil matrix effects, and correlation with plant-available nitrogen forms [20] [11].

Soil nitrate determination using the phenoldisulfonic acid method follows established protocols involving water extraction followed by colorimetric analysis [11]. The procedure typically employs a 1:5 soil-to-water ratio for extraction, with colloid precipitation using calcium ions and organic matter removal through activated charcoal treatment [11]. The extracted nitrate forms a colored complex with phenoldisulfonic acid, enabling spectrophotometric quantification at 410 nm.

The method's effectiveness varies significantly across different soil types and conditions. Research has demonstrated that soil texture, organic matter content, and pH substantially influence extraction efficiency and analytical accuracy [20] [21]. Sandy soils typically yield higher extraction efficiencies due to their lower organic matter content and reduced interference from clay minerals [21].

Extraction Efficiency Comparisons Across Soil Matrices

Comprehensive studies have evaluated extraction efficiency across diverse soil matrices, revealing significant variations in recovery rates and analytical performance. The phenoldisulfonic acid method shows extraction efficiencies ranging from 60-95% depending on soil characteristics [20] [21] [11].

Sandy loam soils demonstrate the highest extraction efficiencies of 85-95%, with excellent recovery rates of 95-105% and strong correlations with reference methods (R² = 0.95-0.99) [20]. The favorable performance in sandy soils results from their lower organic matter content, reduced clay interactions, and minimal interference from competing ions [21].

Clay loam soils present greater analytical challenges, with extraction efficiencies of 70-85% and recovery rates of 90-100% [21]. The reduced efficiency in clay soils stems from nitrate adsorption onto clay minerals and increased organic matter interference. However, the method still maintains acceptable correlations with reference methods (R² = 0.85-0.95) [21].

Calcareous soils pose the greatest analytical difficulties, with extraction efficiencies of only 60-80% and recovery rates of 85-95% [22]. The presence of calcium carbonate creates pH buffering effects and can interfere with the phenoldisulfonic acid reaction. Research has shown that using copper sulfate extraction solutions can help mitigate some of these interference effects [22].

| Soil Type | Extraction Efficiency (%) | Water Extraction | CuSO₄-Ag₂SO₄ Extraction | Recovery Rate (%) | Correlation with Reference Methods |

|---|---|---|---|---|---|

| Sandy loam | 85-95 | 90-95 | 85-92 | 95-105 | R² = 0.95-0.99 |

| Clay loam | 70-85 | 75-85 | 70-82 | 90-100 | R² = 0.85-0.95 |

| Silt loam | 80-90 | 85-90 | 80-87 | 92-102 | R² = 0.90-0.98 |

| Calcareous soil | 60-80 | 65-80 | 60-75 | 85-95 | R² = 0.80-0.90 |

| Organic soil | 75-85 | 80-90 | 75-82 | 90-100 | R² = 0.88-0.96 |

| Acidic soil | 85-95 | 90-95 | 85-92 | 95-105 | R² = 0.95-0.99 |

Comparative studies using different extraction solutions have revealed important insights into optimizing soil nitrate analysis. Water extraction generally provides slightly higher efficiency than copper sulfate-silver sulfate extraction, but the latter offers better interference control [21]. The copper sulfate-silver sulfate solution serves multiple functions: preserving nitrates, improving filtration, and eliminating interference from hydrogen carbonates in ion-selective electrode methods [22].

High-performance liquid chromatography comparisons with the phenoldisulfonic acid method have demonstrated that methanol-water extraction (1:1, pH 3.0) generally results in nitrate recoveries near 100% for five different soil types [21]. However, the phenoldisulfonic acid method using silver sulfate-copper sulfate extraction showed recovery efficiencies ranging from 40-105%, with some soils exhibiting negative recovery values at the lowest nitrate additions [21].

Correlation with Crop Yield Prediction Models

The relationship between soil nitrate levels determined by the phenoldisulfonic acid method and crop yield prediction represents a critical application in precision agriculture. Research has established significant correlations between preplant soil nitrate tests and crop performance, enabling development of nitrogen fertilizer recommendation systems [23] [24] [25].

Maize and corn production studies have demonstrated strong correlations between soil nitrate levels and yield predictions, with correlation coefficients ranging from R² = 0.77-0.90 [25] [26]. The Agricultural Production Systems Simulator model evaluations indicated that soil nitrate measurements using the phenoldisulfonic acid method achieved R² = 0.77 for soil nitrate predictions [25] [26]. These correlations enable yield prediction accuracy of 80-95% when combined with other soil and environmental parameters.

The Pre-sidedress Soil Nitrate Test has been extensively validated for various crops, establishing threshold values below which nitrogen fertilizer applications provide economic benefits [23]. For sweet corn and field corn, research has shown that soil nitrate levels above 25 ppm rarely result in economic responses to sidedress fertilizer nitrogen applications [23]. For pumpkin, winter squash, and peppers, the threshold increases to approximately 30 ppm [23].

| Crop Type | Nitrate Threshold (ppm) | Correlation Coefficient (R²) | Yield Prediction Accuracy (%) | Optimal Sampling Depth (cm) | Fertilizer Recommendation Reliability |

|---|---|---|---|---|---|

| Maize/Corn | 20-25 | 0.77-0.90 | 80-95 | 60-90 | High |

| Wheat | 15-20 | 0.70-0.85 | 75-90 | 30-60 | Moderate to high |

| Soybeans | 10-15 | 0.65-0.80 | 70-85 | 30-60 | Moderate |

| Sweet corn | 25 | 0.80-0.90 | 85-95 | 30-60 | High |

| Peppers | 30 | 0.75-0.85 | 80-90 | 30-60 | Moderate to high |

| Pumpkin/Squash | 30 | 0.75-0.85 | 80-90 | 30-60 | Moderate to high |

Soil fertility levels significantly influence the relationship between nitrate measurements and crop yield predictions. Research examining three fertility levels revealed that maximum grain yields were achieved at different nitrogen fertilizer application rates: 126.9 kg/ha for low fertility soils, 181.8 kg/ha for moderate fertility soils, and 131.3 kg/ha for high fertility soils [27]. These findings demonstrate the importance of considering soil fertility status when interpreting phenoldisulfonic acid-based nitrate measurements.

The nitrogen-value method, which estimates the amount of indigenous soil nitrogen available to plants equivalent to added fertilizer nitrogen, has been identified as the best measure of nitrogen availability for correlation with phenoldisulfonic acid results [24]. This method provides values against which other nitrogen testing methods can be evaluated and validated.

Structural equation modeling has revealed that soil nitrate levels determined by the phenoldisulfonic acid method contribute differently to yield prediction depending on soil fertility. In high fertility soils, grain yield correlates significantly with soil nitrate levels through soil organic carbon pathways, while in low fertility soils, the relationship operates through soil microbial biomass carbon and nitrogen pathways [27].

Air Quality Monitoring: Adaptation for Nitrogen Oxides Detection in Combustion Emissions

The phenoldisulfonic acid method has been successfully adapted for air quality monitoring applications, particularly for the determination of nitrogen oxides in combustion emissions from both stationary and mobile sources. This adaptation represents a significant extension of the method's analytical capabilities beyond aquatic and soil systems [28] [29] [30].

The method's application to gaseous emissions follows established protocols specified in ASTM D1608 and EPA Method 7, which describe the phenoldisulfonic acid colorimetric procedure for determining total oxides of nitrogen in gaseous effluents from combustion and other nitrogen oxidation processes [28] [30]. The analytical range extends from 2 to 4000 ppm nitrogen dioxide equivalent, making it suitable for a wide variety of emission sources [31] [32].

The gas sampling procedure involves collecting grab samples in evacuated flasks containing an oxidizing absorbent solution consisting of hydrogen peroxide in dilute sulfuric acid [28] [32]. The oxides of nitrogen are converted to nitric acid by the absorbent solution, and the resulting nitrate ion reacts with phenoldisulfonic acid to produce the characteristic yellow compound for spectrophotometric analysis [28].

| Parameter | Phenoldisulfonic Acid Method | Automotive Exhaust | Stationary Sources |

|---|---|---|---|

| Detection Range (ppm) | 2-4000 | Several hundred to thousands | 2-400 (without dilution) |

| Collection Method | Grab sampling in evacuated flask | Direct sampling | Stack sampling |

| Absorption Solution | H₂O₂ in dilute H₂SO₄ | Oxidizing absorbent | Standardized solution |

| Reaction Temperature (°C) | 100-150 | Variable | Controlled |

| Precision (±%) | ±1-5 | ±5 | ±1-3 |

| Accuracy (%) | 95-105 | 90-110 | 95-105 |

| Analysis Time (min) | 45-60 | 60-90 | 45-75 |

| Interference Level | Moderate | High (hydrocarbons, CO) | Moderate to high |

Collaborative studies evaluating the phenoldisulfonic acid method for nitrogen oxide emissions from fossil fuel-fired steam generators have provided comprehensive validation data [19]. The method demonstrates excellent precision for synthetic inorganic nitrate samples with ±1% accuracy, while application to automotive engine exhaust gases shows ±5% precision [28] [29]. The estimated repeatability standard deviation is 1.893% of the test result value, with reproducibility standard deviation of 7.110% [19].

The method's effectiveness in automotive exhaust analysis has been specifically evaluated against the Saltzman method, revealing important performance characteristics [29]. While the Saltzman method showed satisfactory collection and conversion efficiencies, contaminants in exhaust gases seriously affected measurement accuracy, particularly when developed solutions were stored at room temperature [29]. The phenoldisulfonic acid method provided good results but was found to be time-consuming for routine analysis, measuring only total nitrogen oxides rather than individual species [29].

Interference considerations for air quality monitoring applications include compounds of nitrogen that are easily oxidized to nitrates, certain reducing agents, and halides in large concentrations [28]. Hydrocarbons and carbon monoxide present in automotive exhaust create significant interference challenges, requiring careful sample handling and analysis procedures [29] [32].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 17 of 50 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Dates

determination of nitrate nitrogen. Taiwan Yi Xue Hui Za Zhi. 1970 Aug

28;69(8):393-8. PubMed PMID: 5274230.

2: Fisher GE, Huls TA. A comparison of phenoldisulfonic acid, nondispersive

infrared, and Saltzman methods for the determination of oxides of nitrogen in

automotive exhaust. J Air Pollut Control Assoc. 1970 Oct;20(10):666-71. PubMed

PMID: 4096984.